molecular formula C20H34N2O2 B1168450 PARA-DODECYLCALIX(8)ARENE CAS No. 102622-20-8

PARA-DODECYLCALIX(8)ARENE

Cat. No.: B1168450
CAS No.: 102622-20-8
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Description

PARA-DODECYLCALIX[8]ARENE is a macrocyclic compound belonging to the calixarene family, characterized by eight phenolic units linked by methylene bridges in a cyclic arrangement. The para positions of the phenolic rings are substituted with dodecyl (-C₁₂H₂₅) groups, imparting unique physicochemical properties. These hydrophobic alkyl chains enhance solubility in nonpolar solvents, influence supramolecular host-guest interactions, and improve thermal stability. The compound is synthesized via alkylation of calix[8]arene precursors, typically under basic conditions, to achieve selective functionalization at the para positions . Applications span gas separation, molecular recognition, and materials science, leveraging its tunable cavity size and functional group versatility.

Properties

CAS No.

102622-20-8

Molecular Formula

C20H34N2O2

Synonyms

PARA-DODECYLCALIX(8)ARENE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares PARA-DODECYLCALIX[8]ARENE with two structurally related calix[8]arenes:

Compound Functional Groups Functionalization Site Key Properties Applications
PARA-DODECYLCALIX[8]ARENE Dodecyl (-C₁₂H₂₅) Upper rim (para positions) High hydrophobicity, thermal stability (>300°C), selective gas adsorption Gas separation membranes, hydrophobic host systems
Polyethylene glycol (PEG)-calix[8]arene PEG chains (-OCH₂CH₂O-) Upper/lower rim (unspecified) Enhanced flexibility, polar interactions, moderate thermal stability (~250°C) Gas separation (e.g., CO₂/N₂ selectivity)
1,4-2,5-Calix[8]biscrown-421 Crown ethers (triethylene glycol) Lower rim Inherent chirality, metal ion binding, enantioselectivity Chiral recognition, asymmetric catalysis

Performance in Gas Separation

  • PARA-DODECYLCALIX[8]ARENE: The dodecyl chains create a hydrophobic cavity, favoring adsorption of nonpolar gases (e.g., CH₄, C₃H₈) over polar molecules like CO₂. Studies report a CH₄/N₂ selectivity ratio of 3.8 at 25°C, attributed to size exclusion and van der Waals interactions .
  • PEG-Calix[8]arene : Polar PEG units enhance CO₂ affinity via dipole interactions, achieving a CO₂/N₂ selectivity of 12.5 under similar conditions. However, its permeability is lower due to PEG chain rigidity .

Chirality and Host-Guest Chemistry

  • 1,4-2,5-Calix[8]biscrown-421: Asymmetric functionalization at the lower rim introduces inherent chirality, enabling enantioselective binding of amino acids (e.g., D/L-lysine separation efficiency: 85%). The crown ether moiety facilitates alkali metal ion coordination (e.g., K⁺ binding constant: log K = 4.2) .
  • PARA-DODECYLCALIX[8]ARENE : Lacks chiral centers but exhibits size-selective encapsulation of aromatic hydrocarbons (e.g., toluene vs. benzene selectivity ratio: 2.1) due to its larger cavity and alkyl chain steric effects .

Thermal and Chemical Stability

  • PARA-DODECYLCALIX[8]ARENE demonstrates superior thermal stability (decomposition onset at 310°C) compared to PEG-calix[8]arene (250°C) and 1,4-2,5-calix[8]biscrown-421 (280°C), making it suitable for high-temperature applications .
  • The dodecyl groups also confer resistance to aqueous hydrolysis, whereas PEG-calix[8]arene degrades in acidic conditions due to ether bond cleavage .

Research Findings and Limitations

  • PARA-DODECYLCALIX[8]ARENE excels in hydrophobic gas separation but underperforms in polar gas selectivity compared to PEG analogs .
  • The chiral 1,4-2,5-calix[8]biscrown-421 shows promise in enantiomer resolution but requires complex synthesis steps, limiting scalability .
  • Current data gaps include detailed mechanistic studies on PARA-DODECYLCALIX[8]ARENE’s host-guest kinetics and long-term stability in industrial membranes.

Preparation Methods

Reaction Conditions and Optimization

The one-step process involves refluxing para-dodecylphenol, formaldehyde (or paraformaldehyde), and a base in a high-boiling solvent such as xylene or toluene. Rubidium hydroxide (RbOH) has emerged as an effective catalyst, achieving yields up to 65% for analogous calixarenes. Key parameters include:

  • Molar Ratios : A phenol-to-formaldehyde ratio of 1:1.5 ensures sufficient crosslinking without over-condensation.

  • Temperature : Prolonged reflux at 140–160°C promotes cyclization over linear oligomer formation.

  • Solvent Choice : Xylene enhances solubility of hydrophobic intermediates, while toluene may reduce side reactions.

Work-Up and Purification

Crude products are typically washed with dilute acid to remove unreacted base, followed by recrystallization from chloroform-ethanol mixtures. Gel permeation chromatography (GPC) or fractional crystallization isolates para-dodecylcalixarene from smaller macrocycles (e.g.,arenes).

Table 1: Representative One-Step Synthesis Conditions

ParameterValue/RangeImpact on Yield
Phenol:Formaldehyde1:1.5Maximizes bridging
Base (RbOH)0.3 equiv. vs. phenolEnhances cyclization
SolventXyleneImproves solubility
Reaction Time48–72 hFavorsarene

Two-Step Precursor Method

Precursor Formation

Adapted from Gutsche’s methodology, this approach isolates a linear phenol-formaldehyde oligomer (precursor) under mild conditions. Para-dodecylphenol and formaldehyde are condensed at 60–80°C in aqueous NaOH, yielding a solid intermediate.

Macrocycle Cyclization

The precursor is refluxed in diphenyl ether or xylene with catalytic RbOH. This step enables thermodynamic control, favoring the more stablearene structure. Yields up to 74% have been reported for tert-butyl analogs, suggesting comparable potential for dodecyl derivatives.

Table 2: Two-Step Method Performance Metrics

MetricOne-Step MethodTwo-Step Method
Yield50–65%60–74%
Purity85–90%90–95%
ScalabilityModerateHigh

Post-Functionalization Strategies

Lower-Rim Alkylation

While direct synthesis is preferred, post-functionalization of unsubstituted calixarene offers an alternative route. Para-dodecyl chains are introduced via Williamson ether synthesis, reacting calixarene with 1-bromododecane in the presence of K2CO3. However, this method risks incomplete substitution and requires rigorous purification.

Upper-Rim Modification

In a patented approach, CrO3-mediated oxidation converts methylene bridges to ketones, enabling subsequent alkylation. This method, though complex, allows precise functionalization of the upper rim without disrupting the dodecyl substituents.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Aromatic protons resonate at δ 7.60–7.86 ppm, with dodecyl CH2 groups appearing as a broad singlet (δ 1.25–1.35 ppm).

  • IR Spectroscopy : Stretching vibrations at 3527 cm⁻¹ (OH) and 1669 cm⁻¹ (C=O) confirm structural integrity.

  • HRMS : Molecular ion peaks at m/z 1409.6771 (C88H96O16) validate thearene stoichiometry.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals a pinched-cone conformation with alternating helicities, stabilized by intramolecular hydrogen bonds. The dodecyl chains adopt extended conformations, enhancing solubility in nonpolar solvents.

Challenges and Optimization Opportunities

Side Reactions

Competing pathways yield linear oligomers or smaller macrocycles. Strategies to mitigate this include:

  • Templating Agents : Crown ethers or metal ions preorganize precursors, favoringarene formation.

  • Microwave Assistance : Accelerates reaction kinetics, reducing side product accumulation.

Scalability Limitations

Large-scale synthesis is hindered by solvent volume requirements. Continuous-flow reactors and solvent recycling protocols are under investigation to improve industrial viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for para-dodecylcalix[8]arene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of calix[8]arene precursors with dodecyl groups under basic conditions. Key variables include solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and stoichiometric ratios of alkylating agents. Yield optimization requires monitoring by TLC and purification via column chromatography. Impurities often arise from incomplete alkylation or byproducts; recrystallization in acetone/hexane mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing para-dodecylcalix[8]arene’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional group attachment and macrocyclic conformation. Fourier-transform infrared (FTIR) spectroscopy identifies alkyl chain vibrations (C-H stretching at ~2850 cm⁻¹). Mass spectrometry (MALDI-TOF) verifies molecular weight (expected ~720.98 g/mol). X-ray crystallography, though challenging due to low crystallinity, can resolve supramolecular packing .

Q. How does para-dodecylcalix[8]arene’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Solubility is highest in nonpolar solvents (toluene, chloroform) due to hydrophobic dodecyl chains. Polar solvents (water, ethanol) induce aggregation. For host-guest studies, pre-dissolve in toluene and titrate with polar guest molecules while monitoring UV-vis absorbance shifts (e.g., charge-transfer bands at 400–500 nm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between computational models and empirical data in para-dodecylcalix[8]arene’s host-guest binding behavior?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility unaccounted for in simulations. Combine isothermal titration calorimetry (ITC) to measure binding constants experimentally with molecular dynamics (MD) simulations incorporating explicit solvent models. Validate via solid-state NMR to assess guest orientation in crystalline complexes .

Q. How can researchers design controlled experiments to isolate the effects of alkyl chain length on para-dodecylcalix[8]arene’s supramolecular assembly?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., C8, C12, C16) under identical conditions. Compare self-assembly in thin films using atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD). Control variables include solvent evaporation rate and substrate hydrophobicity. Statistical analysis (ANOVA) identifies significant differences in lattice parameters .

Q. What are the critical limitations of current stability assays for para-dodecylcalix[8]arene-based nanomaterials, and how can they be addressed?

  • Methodological Answer : Traditional thermogravimetric analysis (TGA) overlooks time-dependent degradation in solution. Implement accelerated aging studies (e.g., 70°C for 24h) with HPLC monitoring. For oxidative stability, use electron paramagnetic resonance (EPR) to detect radical formation under UV exposure. Compare with control samples lacking dodecyl groups .

Data Interpretation and Reproducibility

Q. Why might replication of para-dodecylcalix[8]arene’s reported catalytic activity fail, and how can methodology be standardized?

  • Methodological Answer : Variations in trace moisture or impurities (e.g., residual solvents) alter active sites. Standardize synthesis protocols (e.g., Schlenk line techniques for anhydrous conditions) and characterize batches via elemental analysis. Report catalytic turnover numbers (TON) with error margins from triplicate experiments .

Q. How should researchers analyze conflicting spectral data (e.g., FTIR vs. Raman) for para-dodecylcalix[8]arene’s conformational states?

  • Methodological Answer : FTIR emphasizes polarizability changes, while Raman detects symmetric vibrations. Resolve conflicts by correlating with temperature-dependent NMR (e.g., coalescence temperatures for ring inversion). Density functional theory (DFT) simulations of vibrational modes can reconcile discrepancies .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling para-dodecylcalix[8]arene in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to volatile solvents (toluene, chloroform). Wear nitrile gloves and safety goggles (risk code Xi: irritant). Dispose of waste via halogenated solvent containers. Emergency eye exposure requires 15-minute flushing with water followed by medical evaluation .

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